molecular formula C7H19NO2Si2 B1586930 Trimethylsilyl trimethylsilylcarbamate CAS No. 35342-88-2

Trimethylsilyl trimethylsilylcarbamate

Cat. No. B1586930
CAS RN: 35342-88-2
M. Wt: 205.4 g/mol
InChI Key: DGIJAZGPLFOQJE-UHFFFAOYSA-N
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Description

Trimethylsilyl trimethylsilylcarbamate, also known as N,O-Bis(trimethylsilyl)carbamate, is a compound with the linear formula (CH3)3SiNHCO2Si(CH3)3 . It is an extremely suitable reagent for the silylation of alcohols, phenols, and carboxylic acids . The only by-products are CO2 and NH3 .


Synthesis Analysis

Trimethylsilyl trimethylsilylcarbamate can be synthesized using a trimethylsilylating reagent . This process involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .


Molecular Structure Analysis

The molecular formula of Trimethylsilyl trimethylsilylcarbamate is CHNOSi . Its average mass is 277.583 Da and its monoisotopic mass is 277.134949 Da .


Chemical Reactions Analysis

Trimethylsilyl trimethylsilylcarbamate is used in the silylation of alcohols, phenols, and carboxylic acids . The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (also called BSTFA) is regularly used for this reaction .


Physical And Chemical Properties Analysis

Trimethylsilyl trimethylsilylcarbamate has a density of 0.9±0.1 g/cm3 . Its boiling point is 244.3±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol . The flash point is 101.6±22.6 °C . The index of refraction is 1.427 .

Scientific Research Applications

Preparation and Reactions of Trimethylsilyl Carbamates

Trimethylsilyl N-monoalkyl and N, N-dialkyl-carbamates are synthesized with high yields through the silylation of corresponding ammonium carbamates using trimethylchlorosilane. These compounds serve as precursors for the silylation of alcohols, phenols, and carboxylic acids. Additionally, their reactions with carboxylic acid halides and anhydrides result in the formation of acid amides and silyl carboxylates, respectively, demonstrating their utility in organic synthesis and modifications of molecules (Knausz et al., 1983).

Analytical Chemistry Applications

Trimethylsilyl derivatives are instrumental in analytical chemistry for enhancing the volatility and stability of organic compounds, facilitating their analysis via gas chromatography. A notable application includes the GLC determination of meprobamate in biological samples, where silylation to form trimethylsilyl derivatives enables specific, sensitive, and reproducible quantitation (Martis & Levy, 1974).

Polymer Chemistry Innovations

In polymer chemistry, N-trimethylsilyl (N-TMS) amine mediates the controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with precise molecular weights and functional groups. This method, facilitated by the formation of a unique trimethylsilyl carbamate (TMS-CBM) propagating group, exemplifies the role of trimethylsilyl carbamates in advancing polymer synthesis and functionalization (Lu & Cheng, 2008).

Derivatization Reagents for GC Analysis

N-Substituted trimethylsilylcarbamates act as effective silylating and/or methoxime derivatizing agents for gas chromatographic analysis. Their utilization encompasses the direct trimethylsilylation of alkaloid salts and simultaneous quantitative reaction with hydroxy and keto groups of steroids, highlighting their adaptability and efficiency in analytical applications (Knausz et al., 1986).

Avoiding Artifacts in Derivatization Reactions

While trimethylsilyl derivatives are commonly used to increase the volatility and stability of compounds for gas chromatography, the process can lead to the formation of artifacts, which may introduce errors in analysis. Understanding and mitigating these artifacts are essential for accurate chromatographic analysis, underscoring the importance of careful methodological approaches in utilizing trimethylsilyl derivatives (Little, 1999).

properties

IUPAC Name

trimethylsilyl N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO2Si2/c1-11(2,3)8-7(9)10-12(4,5)6/h1-6H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIJAZGPLFOQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188838
Record name Trimethylsilyl trimethylsilylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl trimethylsilylcarbamate

CAS RN

35342-88-2
Record name Trimethylsilyl N-trimethylsilylcarbamate
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Record name Trimethylsilyl trimethylsilylcarbamate
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Record name Trimethylsilyl trimethylsilylcarbamate
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Record name Trimethylsilyl trimethylsilylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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